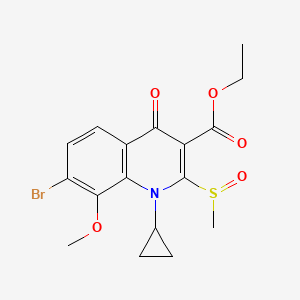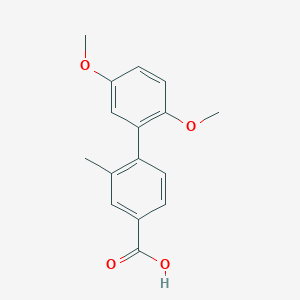
2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% (2-HMB) is a natural phenolic compound found in a variety of plants and fruits. It is a derivative of benzoic acid and is used in a variety of scientific and industrial applications. 2-HMB has been studied extensively and has been found to possess a variety of biochemical and physiological effects.
Scientific Research Applications
2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has been studied extensively and is used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, to study the effects of chemical compounds on enzyme activity, and to study the effects of drugs on the body. Additionally, it has been used in studies of the effects of environmental pollutants on the body.
Mechanism of Action
2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has been found to act as a potent antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. It has also been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has been found to interfere with the activity of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, it has been found to have antiviral and anti-allergy effects.
Advantages and Limitations for Lab Experiments
2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% has several advantages for use in lab experiments. It is relatively easy to synthesize, is inexpensive, and is stable in aqueous solutions. Additionally, it is non-toxic and can be used in a variety of experiments. However, there are some limitations to using 2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% in lab experiments. It has a low solubility in water, so it cannot be used in experiments that require a high concentration of the compound. Additionally, it is not as potent as some other compounds, so it may not be suitable for experiments that require a high level of activity.
Future Directions
There are several potential future directions for research on 2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95%. One potential direction is to study its effects on metabolic pathways, as it has been found to have an effect on certain enzymes and receptors. Additionally, further research could be done on its anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, research could be done on its potential applications in the medical field, such as its use as an anti-viral or anti-allergy drug. Finally, research could be done on its potential environmental applications, such as its use as a pollutant scavenger.
Synthesis Methods
2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% can be synthesized from the reaction of 4-hydroxybenzaldehyde and 5-methoxybenzyl alcohol in the presence of hydrochloric acid. The reaction is carried out at room temperature and yields 2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid, 95% in 95% purity.
properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-12-6-7-13(14(8-12)15(17)18)11-4-2-10(9-16)3-5-11/h2-8,16H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXDXDNERGOYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)CO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581355 |
Source


|
| Record name | 4'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
925908-46-9 |
Source


|
| Record name | 4'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-Nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine hydrochloride, 95%](/img/structure/B6289079.png)
![Benzyloxycalix[8]arene](/img/structure/B6289084.png)
![Benzyloxycalix[7]arene](/img/structure/B6289087.png)
![Benzyloxycalix[6]arene](/img/structure/B6289091.png)









